sodium 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiolate
Description
Sodium 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiolate is a heterocyclic compound combining indole and 1,2,4-triazole moieties. Its synthesis involves alkaline cyclization of 2-(1H-indole-3-carbonyl)-N-phenylhydrazine-1-carbothioamide precursors using aqueous potassium hydroxide, followed by salt formation with sodium . The indole group enhances π-π stacking and hydrogen-bonding interactions, while the triazole-thiolate backbone contributes to redox activity and metal coordination . This compound is structurally analogous to antimicrobial leads like 5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, which exhibits broad-spectrum activity against Streptococcus pyogenes and Candida albicans . Potential applications span antimicrobial, anticancer, and enzyme inhibition, though its sodium salt form may improve solubility and bioavailability compared to neutral thiol analogs .
Properties
IUPAC Name |
sodium;5-(1H-indol-3-yl)-4-phenyl-1,2,4-triazole-3-thiolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S.Na/c21-16-19-18-15(20(16)11-6-2-1-3-7-11)13-10-17-14-9-5-4-8-12(13)14;/h1-10,17H,(H,19,21);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWHDSIWBPIONQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2[S-])C3=CNC4=CC=CC=C43.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N4NaS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of sodium 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiolate typically involves multiple steps. One common method is the S-alkylation of 4-phenyl-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with a suitable alkylating agent . The reaction conditions often include the use of bases such as cesium carbonate and solvents like dimethylformamide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sodiosulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The phenyl group attached to the triazole ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine.
Scientific Research Applications
Antibacterial Activity
Numerous studies have investigated the antibacterial properties of sodium 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiolate and related compounds. The following table summarizes key findings from various research studies:
These findings indicate that this compound exhibits significant antibacterial activity against a range of pathogens, making it a candidate for further development in antibiotic therapies.
Antifungal Activity
The antifungal properties of triazole compounds are well-documented, with sodium 5-(1H-indol-3-yl)-4-phenyl derivatives showing promise against various fungal strains:
The data suggest that this compound can serve as a lead structure for developing new antifungal agents.
Anticancer Potential
Research has also indicated that sodium 5-(1H-indol-3-yl)-4-phenyl derivatives may possess anticancer properties:
- Mechanism of Action : The compound's interaction with cellular pathways involved in cancer cell proliferation and apoptosis has been a focus of investigation.
- Case Studies : In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential for development as chemotherapeutic agents.
Mechanism of Action
The mechanism of action of sodium 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiolate involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The sodiosulfanyl group can participate in redox reactions, affecting cellular processes. The indole moiety can interact with DNA and proteins, influencing gene expression and protein function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and electronic properties of 1,2,4-triazole-3-thiolate derivatives are heavily influenced by substituents. Key comparisons include:
Electronic and Solubility Properties
- UV Absorption: Adamantane-substituted triazole-thiols show λmax shifts from 280 nm (n-hexane) to 320 nm (ethanol), indicating polarity-dependent electronic transitions . The sodium salt’s thiolate group likely red-shifts absorption compared to neutral thiols.
- Solubility : Sodium salts exhibit superior aqueous solubility (>10 mg/mL) versus cesium analogs (3–5 mg/mL) and neutral thiols (<1 mg/mL) .
Molecular Docking and SAR
- Indole-triazole derivatives demonstrate strong binding to anaplastic lymphoma kinase (binding energy: −9.2 kcal/mol) via hydrogen bonds with Glu1197 and hydrophobic interactions . Pyrazole analogs show weaker affinity (−6.5 kcal/mol) due to reduced aromatic surface area .
- The sodium thiolate group may enhance interactions with catalytic cysteine residues in enzymes like cyclooxygenase-2 compared to methylthio or morpholine substituents .
Biological Activity
Sodium 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiolate (CAS No. 94830-21-4) is a compound belonging to the class of triazoles, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H11N4NaS. It features a triazole ring fused with an indole moiety and a phenyl group, which contributes to its biological properties. The presence of sulfur in the thiolate form enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins involved in critical biochemical pathways. Similar compounds have been shown to exhibit:
- Antimicrobial Activity : Triazole derivatives often inhibit the growth of bacteria and fungi by disrupting cell wall synthesis or interfering with metabolic pathways.
- Anticancer Properties : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival .
Antimicrobial Activity
Research indicates that triazole derivatives demonstrate significant antimicrobial properties. For instance, studies have reported that related compounds exhibit activity against various bacterial strains and fungi, including Candida species. The mechanism often involves inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity .
Anticancer Activity
This compound has shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. The following table summarizes the anti-proliferative effects observed in various studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Hepatocellular Carcinoma (HePG2) | 10–30 | |
| Breast Cancer (MCF7) | 15–25 | |
| Prostate Cancer (PC3) | 20–35 | |
| Colorectal Cancer (HCT116) | 18–28 |
These findings suggest that this compound could be a candidate for further development as an anticancer agent.
Case Studies
Several case studies have investigated the biological activities of triazole derivatives:
- Antifungal Activity : A study on a related compound demonstrated effective antifungal activity against Candida tropicalis, highlighting the potential for this compound in treating fungal infections .
- Anticancer Efficacy : In vitro experiments showed that compounds with similar structures induced apoptosis in cancer cells by activating caspase pathways. This suggests that this compound may share similar mechanisms .
Q & A
Q. What are the optimal synthetic routes for sodium 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiolate, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
- Step 1 : Acylation and hydrazinolysis of indole-3-butanoic acid to form hydrazide intermediates.
- Step 2 : Nucleophilic addition of phenylisothiocyanate, followed by alkaline cyclization to generate the triazole-thiol backbone .
- Step 3 : Conversion to the sodium salt via reaction with sodium hydroxide in ethanol, monitored by phenolphthalein for pH control . Characterization employs 1H NMR (e.g., δ 7.2–8.1 ppm for aromatic protons), IR spectroscopy (S–H stretch at ~2550 cm⁻¹), and elemental analysis (C, H, N, S, Na quantification) .
Q. How is the purity of this compound validated?
Purity is assessed via:
- High-performance liquid chromatography (HPLC) with diode-array detection (DAD) to separate the compound from impurities .
- Thin-layer chromatography (TLC) using silica gel plates and UV visualization .
- Mass spectrometry (e.g., ESI-MS) to confirm molecular ion peaks matching the theoretical mass .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
Key techniques include:
- 1H/13C NMR : Assigns protons and carbons in the indole, triazole, and phenyl moieties (e.g., indole NH at ~11.5 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹) .
- UV-Vis spectroscopy : Monitors π→π* transitions in aromatic systems (~270–300 nm) .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological activity of this compound?
Methodology :
- Target selection : Prioritize enzymes like cyclooxygenase-2 (PDB: 5KIR) or lanosterol 14α-demethylase (PDB: 3LD6) based on structural homology .
- Docking software : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations.
- Validation : Compare docking scores (e.g., ΔG ≤ −8 kcal/mol) with known inhibitors and validate via molecular dynamics simulations . Example : This compound’s thiol group may form hydrogen bonds with catalytic residues in kinase active sites .
Q. How do reaction conditions (solvent, temperature, catalysts) influence the yield of the sodium salt?
Optimization strategies :
- Solvent : Ethanol/water mixtures (70:30 v/v) enhance solubility of intermediates .
- Catalysts : KOH or NaOEt accelerates cyclization steps, improving yields from ~60% to >90% .
- Temperature : Reflux (80–90°C) minimizes side reactions during hydrazinolysis . Data contradiction : Some protocols report higher yields with DMF, but ethanol is preferred for sodium salt crystallization .
Q. What strategies resolve crystallographic challenges during structural elucidation of this compound?
Crystallography workflow :
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer .
- Software : SHELXL for refinement; WinGX or OLEX2 for structure solution .
- Challenges : Address twinning or disorder by applying restraints (e.g., SIMU/DELU in SHELXL) . Example : The sodium ion’s coordination geometry (e.g., octahedral vs. tetrahedral) may require anisotropic displacement parameter refinement .
Q. How does the thiolate group influence the compound’s reactivity in biochemical assays?
Mechanistic insights :
- Disulfide formation : The thiolate (-S⁻) reacts with cysteine residues in proteins, enabling covalent inhibition (e.g., targeting cysteine proteases) .
- Antioxidant activity : Scavenges ROS via thiol-mediated redox cycling, quantified via DPPH or ABTS assays .
- Metal chelation : Binds transition metals (Fe²⁺, Cu²⁺), altering enzymatic activity in vitro .
Data Interpretation and Contradictions
Q. How should researchers address discrepancies in reported biological activities of similar triazole-thiolates?
- Source analysis : Compare assay conditions (e.g., cell lines, IC50 protocols) across studies .
- Structural analogs : Note substituent effects (e.g., 4-phenyl vs. 4-allyl groups altering lipophilicity) .
- Validation : Reproduce key experiments (e.g., antimicrobial MIC tests) using standardized CLSI guidelines .
Q. What are the limitations of PASS Online® predictions for this compound’s pharmacological profile?
- False positives : Overestimation of kinase inhibition due to triazole’s planar structure .
- Lack of ADME data : Predictions exclude bioavailability or metabolic stability, requiring in vitro hepatocyte assays .
Tables of Key Data
Table 1 : Synthetic Yields Under Varied Conditions
| Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Ethanol/NaOH, 25°C | 95 | 99.2% | |
| DMF/KOH, 80°C | 88 | 98.5% | |
| Aqueous NaOH, RT | 75 | 97.0% |
Table 2 : Docking Scores Against Therapeutic Targets
| Target Protein | Docking Score (ΔG, kcal/mol) | Reference |
|---|---|---|
| Cyclooxygenase-2 | −9.3 | |
| Lanosterol 14α-demethylase | −8.7 | |
| Anaplastic Lymphoma Kinase | −8.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
